1-(3,4-Dichlorophenyl)-3-methylurea
Overview
Description
1-(3,4-Dichlorophenyl)-3-methylurea is a chemical compound belonging to the phenylurea class. It is characterized by the presence of a dichlorophenyl group attached to a methylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-3-methylurea, also known as DCMU, is the photosystem II (PSII) in the thylakoid membrane of chloroplasts . PSII is a key component of the photosynthetic electron transport chain, which is responsible for converting light energy into chemical energy during photosynthesis .
Mode of Action
DCMU acts as a potent inhibitor of photosynthesis. It specifically blocks the Q_B plastoquinone binding site of PSII, thereby preventing the electron flow from PSII to plastoquinone . This interruption of the electron transport chain hinders the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis. By blocking electron flow from PSII, DCMU effectively shuts down the linear electron flow, leading to a decrease in the production of ATP and NADPH . These molecules are crucial for the light-independent reactions of photosynthesis, where carbon dioxide is fixed into glucose. Therefore, the overall effect of DCMU is a reduction in the plant’s photosynthetic efficiency .
Result of Action
The inhibition of photosynthesis by DCMU leads to a decrease in the plant’s ability to produce energy and fix carbon, which can ultimately lead to plant death . This makes DCMU effective as a herbicide.
Action Environment
The efficacy and stability of DCMU can be influenced by various environmental factors. For instance, its low water solubility suggests that it may be less effective in wet conditions or in soils with high clay content . Additionally, factors such as temperature, light conditions, and the presence of other chemicals in the environment could potentially impact the action of DCMU.
Biochemical Analysis
Biochemical Properties
1-(3,4-Dichlorophenyl)-3-methylurea has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea typically involves the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Methyl isocyanate→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-methylurea can be compared with other phenylurea compounds, such as:
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): Similar in structure but with different substituents, leading to variations in activity and applications.
Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea): Another phenylurea herbicide with distinct properties and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQHRQQSSQDLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042180 | |
Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-62-2 | |
Record name | 1-(3,4-Dichlorophenyl)-3-methylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3567-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyldiuron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,4-Dichlorophenyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4 dichlorophenyl)-3-methylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYLDIURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z19W74Z2N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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